![molecular formula C4H8O2 B3174613 Oxiraneethanol, (2S)- CAS No. 95404-59-4](/img/structure/B3174613.png)
Oxiraneethanol, (2S)-
Overview
Description
Synthesis Analysis
Oxiraneethanol has been involved in the synthesis of chiral molecules. For instance, research has been conducted on the stereodivergent opening of trans-1,2-diphenyloxirane, leading to the formation of chiral syn- and anti-2-amino-1,2-diphenylethanols. This process is significant for the development of enantiomerically pure compounds in pharmaceuticals and synthetic chemistry.Molecular Structure Analysis
The Oxiraneethanol, (2S)- molecule contains a total of 14 bond(s). There are 6 non-H bond(s), 2 rotatable bond(s), 1 three-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) (aliphatic), and 1 Oxirane(s) .Chemical Reactions Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . Kinetic parameters of β-hydroxypropyl ester formation including reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K .Physical And Chemical Properties Analysis
Oxiraneethanol, (2S)- is a colorless liquid with a molecular weight of 88.14 g/mol. The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Transposition of Oxirane-Ethanols
A study by Bats et al. (1976) explored the rearrangement of oxiraneethoxytributyltins, derived from oxiraneethanols, into 2-oxetanemethanols and/or 3-oxolanols. This reaction, occurring at approximately 200°C, was found to be influenced by the substitution degree of the oxirane ring and the configuration of the oxirane ring. The rearrangement may offer a convenient route to functional oxetanes, highlighting its potential in synthetic organic chemistry (Bats, Moulines, Picard, & Leclercq, 1976).
Conformational Studies
Badawi and Ali (2009) conducted a comprehensive study on the internal rotations and conformational equilibria of oxiraneethanol using DFT-B3LYP/6-311G** level theory. Their findings, which include the prediction of four minima in the CCOH potential energy scans and the assignment of vibrational spectra, contribute significantly to our understanding of oxiraneethanol's molecular structure and behavior (Badawi & Ali, 2009).
Catalytic Applications
Research by Sharghi and Nasseri (2003) highlighted the role of Schiff-Base Metal(II) Complexes in the regioselective ring-opening of 1,2-epoxyethanes, including oxiraneethanol, to produce 2-hydroxyethyl thiocyanates under mild conditions. This process underscores the catalytic utility of oxiraneethanol in producing intermediates for biologically active molecules (Sharghi & Nasseri, 2003).
Enantioselective Synthesis
Rodríguez-Escrich et al. (2005) developed a synthetic, enantiopure chiral resolution reagent, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from enantiopure (2S,3S)-phenylglycidol. This reagent, when reacted with various α-chiral primary and secondary amines, enables a regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines. This research showcases the application of oxiraneethanol derivatives in enantioselective synthesis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Chemo-Enzymatic Synthesis
Trincone and Pagnotta (1996) presented a chemo-enzymatic method to synthesize glucosyl derivatives of 2,3-oxirane-dimethanol, demonstrating the utility of oxiraneethanol derivatives in producing bioactive compounds with potential applications in drug development and material science (Trincone & Pagnotta, 1996).
Mechanism of Action
Target of Action
Oxiraneethanol, (2S)-, also known as (S)-2-(Oxiran-2-yl)ethan-1-ol, is a type of oxirane, which are strained three-membered heterocycles . Oxiranes are important target products widely used in industry for the manufacture of various chemical substances, including highly heat resistant and chemically stable materials . They are also valuable intermediate products for organic synthesis . A number of biologically relevant molecules contain an oxirane ring, which exhibit antitumor activity .
Mode of Action
The synthetic value of substituted oxiranes stems from their ability to readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives . This makes oxiranes promising substrates for studying various transformations .
Biochemical Pathways
Oxiranes are involved in a variety of biochemical pathways. They can be transformed into ethers by acid catalysis or by means of alkoxides . The reaction starts by protonation of the hydroxyl of the alcohol . Treatment of an alcohol with a suitable base generates an alkoxide which by nucleophilic displacement on an alkyl halide produces an ether .
Pharmacokinetics
It is known that the pharmacokinetics of ethanol, a related compound, is influenced by a combination of both genetic and environmental factors, and also from the nonlinear nature of ethanol disposition, experimental design, subject selection strategy and dose dependency .
Result of Action
The result of the action of oxiraneethanol, (2S)-, is largely dependent on its reactions with other compounds. For example, it can react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . It can also undergo acid-catalyzed ring opening to afford trifunctional derivatives .
Action Environment
The action environment can greatly influence the action, efficacy, and stability of oxiraneethanol, (2S)-. For instance, the presence of mineral acids can lead to the formation of alkenes from alcohols . Additionally, the presence of a suitable base can lead to the formation of ethers . The stability of these compounds under a wide variety of conditions, such as in the presence of oxidants, reductants, or acids and bases in aprotic media, is also noteworthy .
Safety and Hazards
properties
IUPAC Name |
2-[(2S)-oxiran-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUMWIDHQEMPD-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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